molecular formula C6H13NO2 B556073 D-Alloisoleucine CAS No. 1509-35-9

D-Alloisoleucine

Cat. No.: B556073
CAS No.: 1509-35-9
M. Wt: 131.17 g/mol
InChI Key: AGPKZVBTJJNPAG-CRCLSJGQSA-N
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Description

D-Alloisoleucine is a non-proteinogenic amino acid with the chemical formula CH₃CH₂CH(CH₃)CH(NH₂)COOH. It is one of the stereoisomers of isoleucine, specifically the (2R,3S)-2-amino-3-methylpentanoic acid. This compound is of particular interest due to its occurrence in individuals with maple syrup urine disease, a metabolic disorder .

Biochemical Analysis

Biochemical Properties

D-Alloisoleucine interacts with several enzymes, proteins, and other biomolecules. It is involved in the metabolism of branched-chain amino acids (BCAAs) such as isoleucine, leucine, and valine . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It can cause increased concentrations of BCAAs in newborns receiving total parenteral nutrition .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is not differentiated from isobaric amino acids in existing screening methods .

Metabolic Pathways

This compound is involved in the metabolic pathways of BCAAs. It interacts with the branched-chain ketoacid dehydrogenase complex, which catalyzes the first step of the metabolism of BCAAs .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: D-Alloisoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    L-Alloisoleucine: The L-enantiomer of alloisoleucine, which occurs naturally in trace amounts.

    L-Isoleucine: A proteogenic amino acid with a different stereochemistry.

    D-Isoleucine: Another stereoisomer of isoleucine.

Uniqueness: D-Alloisoleucine is unique due to its specific stereochemistry (2R,3S), which distinguishes it from other isoleucine stereoisomers. This unique configuration affects its biochemical properties and its role in metabolic disorders .

Properties

IUPAC Name

(2R,3S)-2-amino-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019590
Record name D-Alloisoleucine
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509-35-9, 443-79-8, 3107-04-8
Record name D-Alloisoleucine
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Record name Alloisoleucine, D-
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Record name D-Alloisoleucine
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Record name DL-allo-isoleucine
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Record name Allo-D-isoleucine
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Record name Allo-L-isoleucine
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Record name ALLOISOLEUCINE, D-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Where is D-alloisoleucine naturally found?

A1: this compound is primarily found in peptide antibiotics produced by various microorganisms [, , , ]. It's also detected in fossil materials like bones and shells, where it forms through the epimerization of L-isoleucine over time [, , , ].

Q2: How is this compound incorporated into microbial peptides?

A2: Research suggests that this compound in peptides is not directly incorporated but arises from the epimerization of L-isoleucine at the α-carbon after its incorporation into the peptide chain [, ]. This process is often referred to as the "rule of α-epimerization" [].

Q3: Are there any exceptions to the "rule of α-epimerization" for this compound?

A3: While this compound is commonly formed via epimerization of L-isoleucine, studies have shown that other isoleucine stereoisomers, like L-alloisoleucine and D-isoleucine, can also act as precursors for its biosynthesis in certain organisms, like in the production of actinomycin [].

Q4: Can this compound be directly incorporated into microbial peptides?

A4: Yes, studies using Lactobacillus fermenti have shown that this bacterium can directly utilize this compound for growth, particularly in the presence of vitamin B6 compounds [].

Q5: What role does this compound play in the biosynthesis of actinomycin?

A5: this compound is a constituent of specific actinomycin components, such as actinomycin C3, where it often replaces D-valine found in other actinomycins like actinomycin DlV [, ]. This substitution contributes to the structural diversity within the actinomycin family.

Q6: How is this compound used in dating?

A6: this compound, formed by the slow epimerization of L-isoleucine in a time-dependent manner, serves as a valuable tool for dating fossil materials [, , , ]. The ratio of this compound to L-isoleucine (D/L) increases with time and can be calibrated against known chronologies to estimate the age of a sample [, , ].

Q7: What materials are suitable for this compound dating?

A7: Avian eggshells, particularly those of ostrich and casuarius, have proven to be excellent materials for this compound dating due to their ability to preserve indigenous protein residues over long periods [, , ]. Other calcareous materials, such as mollusk shells and foraminifera, are also used [, , ].

Q8: What are the limitations of using this compound for dating?

A8: The rate of isoleucine epimerization is temperature-dependent, so accurate dating requires an understanding of the thermal history of the sample []. Additionally, the presence of multiple amino acid pools with varying epimerization rates within a sample can lead to non-linear kinetics, making age estimations more complex [].

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C6H13NO2, and its molecular weight is 131.17 g/mol.

Q10: How are this compound and its isomers structurally related?

A10: this compound is a stereoisomer of isoleucine, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Isoleucine has four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and this compound.

Q11: What is known about the crystal structure of this compound?

A12: X-ray crystallography studies have revealed that this compound hydrochloride monohydrate crystallizes in the orthorhombic space group P212121 []. This structure, while not isomorphous with D-isoleucine hydrochloride monohydrate, shares several common structural features [].

Q12: How is this compound typically analyzed?

A13: this compound is commonly analyzed using chromatographic techniques, primarily high-performance liquid chromatography (HPLC), coupled with various detection methods like UV or mass spectrometry [, ]. These methods allow for the separation and quantification of this compound from other amino acids, including its isomers.

Q13: Can this compound be used as a biomarker for specific diseases?

A14: Yes, elevated levels of this compound in blood are a pathognomonic marker for Maple Syrup Urine Disease (MSUD) []. Newborn screening methods utilizing tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) are being developed to quantify this compound and improve the diagnosis of MSUD [].

Q14: What are some potential future directions for research on this compound?

A15: Future research could explore the specific biological activities and potential therapeutic applications of this compound-containing peptides []. Additionally, investigating the detailed mechanisms of this compound incorporation and its influence on peptide structure and function could provide further insights into microbial peptide biosynthesis and potentially lead to novel drug development strategies.

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